molecular formula C8H7NO4S B3386116 4-Methoxybenzene-1-sulfonyl isocyanate CAS No. 7018-76-0

4-Methoxybenzene-1-sulfonyl isocyanate

Cat. No.: B3386116
CAS No.: 7018-76-0
M. Wt: 213.21 g/mol
InChI Key: RGVBEISMHCYSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzene-1-sulfonyl isocyanate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzene, featuring a methoxy group (-OCH3) and a sulfonyl isocyanate group (-SO2NCO) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzene-1-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with potassium cyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the sulfonyl chloride reacting with the cyanate to form the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as alcohols and amines, forming carbamates and ureas, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

4-Methoxybenzene-1-sulfonyl isocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: Employed in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and other materials where isocyanate groups are required for cross-linking and stabilization.

Mechanism of Action

The mechanism of action of 4-methoxybenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive compared to other isocyanates.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isocyanate: Similar structure but lacks the sulfonyl group.

    4-Methoxybenzenesulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of an isocyanate group.

    4-Methoxybenzenesulfonamide: Contains a sulfonamide group instead of an isocyanate group.

Uniqueness

4-Methoxybenzene-1-sulfonyl isocyanate is unique due to the presence of both the methoxy and sulfonyl isocyanate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilicity and nucleophilicity are required.

Properties

IUPAC Name

4-methoxy-N-(oxomethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-7-2-4-8(5-3-7)14(11,12)9-6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBEISMHCYSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563750
Record name 4-Methoxybenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7018-76-0
Record name 4-Methoxybenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzene-1-sulfonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 3
Reactant of Route 3
4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzene-1-sulfonyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.